2-(Piperidin-1-yl)benzoic acid hydrochloride
CAS No.: 939964-55-3
Cat. No.: VC2773580
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939964-55-3 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 2-piperidin-1-ylbenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2,(H,14,15);1H |
| Standard InChI Key | LHQNMRHFDNVPOO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
Introduction
Chemical Identity and Fundamental Properties
Molecular Structure and Identification
2-(Piperidin-1-yl)benzoic acid hydrochloride is an organic compound consisting of a benzoic acid core with a piperidine group attached at the ortho position. The compound exists as a hydrochloride salt, which significantly enhances its water solubility compared to its free base form. This structural arrangement creates a molecule with both acidic properties (from the carboxylic acid group) and basic characteristics (from the piperidine nitrogen), making it amphoteric in nature.
The compound is identified by several key identifiers in chemical databases and literature:
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CAS Registry Number: 939964-55-3
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IUPAC Name: 2-piperidin-1-ylbenzoic acid;hydrochloride
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InChIKey: LHQNMRHFDNVPOO-UHFFFAOYSA-N
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PubChem Compound ID: 119031001
Physicochemical Properties
The physicochemical properties of 2-(Piperidin-1-yl)benzoic acid hydrochloride contribute significantly to its behavior in various chemical and biological systems. The compound has the following essential characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Physical State | Crystalline solid |
| Solubility | Highly soluble in water; soluble in polar organic solvents |
| SMILES Notation | C1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
These properties are fundamental to understanding the compound's behavior in solution, its potential interactions with biological systems, and its applications in pharmaceutical research.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(Piperidin-1-yl)benzoic acid hydrochloride typically involves the reaction of piperidine with appropriate benzoic acid derivatives under specific conditions. The general synthetic approach follows a nucleophilic substitution or condensation reaction pathway. The primary steps in this synthesis can be outlined as follows:
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Reaction of an appropriately substituted benzoic acid derivative (often containing a good leaving group at the ortho position) with piperidine.
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Formation of the carbon-nitrogen bond through nucleophilic substitution.
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Treatment of the resulting intermediate with hydrochloric acid to form the hydrochloride salt.
This synthetic approach can be modified with various reaction conditions to optimize yield and purity. The specific reaction parameters, including temperature, solvent selection, and catalyst use, can significantly influence the efficiency of the synthesis.
Chemical Reactivity
The chemical reactivity of 2-(Piperidin-1-yl)benzoic acid hydrochloride is primarily determined by its functional groups:
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The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
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The piperidine nitrogen, while partially deactivated due to conjugation with the aromatic ring, can participate in alkylation and acylation reactions.
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The aromatic ring can undergo electrophilic aromatic substitution reactions, though with modified reactivity due to the presence of both electron-donating (piperidine) and electron-withdrawing (carboxylic acid) groups.
These reactive sites make the compound versatile as a building block in organic synthesis, particularly for the preparation of more complex pharmaceutical intermediates.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of compounds containing piperidine and benzoic acid moieties have revealed several important patterns that may apply to 2-(Piperidin-1-yl)benzoic acid hydrochloride:
Understanding these SAR patterns is crucial for developing derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
2-(Piperidin-1-yl)benzoic acid hydrochloride serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, containing both acidic and basic groups, allows for selective chemical modifications to create diverse libraries of compounds with potential therapeutic applications. The compound's utility in pharmaceutical synthesis stems from:
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The carboxylic acid group provides a convenient handle for further functionalization.
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The piperidine moiety offers a site for alkylation or acylation, enabling the introduction of additional functional groups.
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The preformed carbon-nitrogen bond between the aromatic ring and the piperidine saves synthetic steps in the preparation of more complex molecules.
These characteristics make 2-(Piperidin-1-yl)benzoic acid hydrochloride an important building block in medicinal chemistry research and drug discovery efforts.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 2-(Piperidin-1-yl)benzoic acid hydrochloride provides essential information for its identification and purity assessment. Key spectroscopic features include:
| Spectroscopic Technique | Characteristic Features |
|---|---|
| Infrared (IR) Spectroscopy | Strong C=O stretching band (1700-1725 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | Distinct aromatic proton signals, characteristic piperidine ring proton patterns, carboxylic acid proton (if not fully ionized) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 241.71, characteristic fragmentation pattern involving cleavage of the piperidine ring |
These spectroscopic properties are valuable for confirming the identity and assessing the purity of synthesized batches of the compound, as well as for monitoring reactions involving this compound.
Chromatographic Analysis
Chromatographic techniques are essential for the purification and analysis of 2-(Piperidin-1-yl)benzoic acid hydrochloride. The optimal conditions for chromatographic separation typically involve:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase columns with acidified mobile phases to maintain the protonation state of the compound.
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Thin-Layer Chromatography (TLC): Silica gel plates with solvent systems containing methanol or acetonitrile, often with acid modifiers.
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Gas Chromatography (GC): Requires derivatization of the carboxylic acid group to improve volatility and peak shape.
These chromatographic methods facilitate the isolation of high-purity samples required for both research and potential commercial applications.
Future Research Directions
Structure Optimization Studies
Future research on 2-(Piperidin-1-yl)benzoic acid hydrochloride could focus on structural modifications to enhance specific properties or activities:
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Introduction of substituents on the aromatic ring to modulate electronic properties and binding characteristics.
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Modification of the piperidine ring (e.g., size, substitution pattern) to alter conformational preferences and receptor selectivity.
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Derivatization of the carboxylic acid group to create esters, amides, or other functional groups with improved pharmacokinetic properties.
These structure optimization studies could lead to the development of derivatives with enhanced potency, selectivity, or drug-like properties.
Expanded Application Areas
The unique structural features of 2-(Piperidin-1-yl)benzoic acid hydrochloride suggest potential applications beyond traditional pharmaceutical uses:
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Catalysis: The compound's bifunctional nature (containing both acidic and basic sites) suggests potential applications in asymmetric catalysis or as a ligand in metal-catalyzed reactions.
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Materials Science: Derivatives could be explored for applications in functional materials, such as stimuli-responsive polymers or molecular recognition systems.
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Analytical Chemistry: Development of derivatives as chemical sensors or chromatographic stationary phases.
Exploration of these non-traditional applications could reveal new and valuable uses for this versatile compound and its derivatives.
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